molecular formula C10H16N2O2 B1415144 Ethyl 5-isopropyl-1-methyl-1H-pyrazole-3-carboxylate CAS No. 1170483-34-7

Ethyl 5-isopropyl-1-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B1415144
CAS No.: 1170483-34-7
M. Wt: 196.25 g/mol
InChI Key: TUCHFVMVZAUGST-UHFFFAOYSA-N
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Description

Ethyl 5-isopropyl-1-methyl-1H-pyrazole-3-carboxylate is a pyrazole derivative featuring a methyl group at the 1-position, an isopropyl substituent at the 5-position, and an ethyl ester moiety at the 3-position. Pyrazole derivatives are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their versatile reactivity and ability to engage in hydrogen bonding and π-stacking interactions.

Properties

IUPAC Name

ethyl 1-methyl-5-propan-2-ylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-5-14-10(13)8-6-9(7(2)3)12(4)11-8/h6-7H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUCHFVMVZAUGST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10653283
Record name Ethyl 1-methyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1170483-34-7
Record name Ethyl 1-methyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 5-isopropyl-1-methyl-1H-pyrazole-3-carboxylate
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Biochemical Analysis

Biochemical Properties

Ethyl 5-isopropyl-1-methyl-1H-pyrazole-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to either inhibition or activation of the protein’s function. These interactions are crucial for understanding the compound’s role in biochemical processes and its potential therapeutic applications.

Cellular Effects

This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate signaling pathways by interacting with key signaling molecules, leading to altered cellular responses. Additionally, it can influence gene expression by binding to transcription factors or other regulatory proteins, thereby affecting the transcription of specific genes. These effects on cellular processes highlight the compound’s potential as a modulator of cellular function.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, such as enzymes and proteins. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are essential for understanding the compound’s mechanism of action and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to altered biological activity. Additionally, long-term exposure to the compound can result in changes in cellular function, which are important considerations for its use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of cellular processes. At higher doses, the compound may exhibit toxic or adverse effects, such as cellular damage or disruption of metabolic pathways. These dosage-dependent effects are crucial for determining the compound’s therapeutic window and potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, affecting the overall metabolic flux and metabolite levels. For example, the compound may inhibit key enzymes in metabolic pathways, leading to altered levels of specific metabolites. These interactions are important for understanding the compound’s role in metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins, affecting its localization and accumulation within cells. These interactions can influence the compound’s activity and function, as well as its potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization patterns can influence the compound’s interactions with biomolecules and its overall biological activity.

Biological Activity

Ethyl 5-isopropyl-1-methyl-1H-pyrazole-3-carboxylate (C₁₀H₁₆N₂O₂) is a pyrazole derivative that has garnered attention for its potential biological activities. This compound features a unique structure characterized by a pyrazole ring with an isopropyl and a methyl group, which may influence its reactivity and interactions with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms, interactions, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound has a molecular weight of approximately 196.25 g/mol. Its structure can be summarized as follows:

Property Value
Molecular FormulaC₁₀H₁₆N₂O₂
Molecular Weight196.25 g/mol
Chemical StructurePyrazole with carboxylate group

The presence of both the carboxylate group and the pyrazole moiety allows for diverse chemical reactivity, making it a valuable scaffold for further modifications.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. The compound can form hydrogen bonds through its amino group, influencing enzyme activity and receptor binding. Additionally, the pyrazole ring can engage in π-π interactions with aromatic residues in proteins, which may modulate their functions.

Interaction Studies

Initial studies suggest that this compound interacts with:

  • Aminotransferases : Enzymes involved in amino acid metabolism.
  • Carboxylesterases : Enzymes that hydrolyze ester bonds, facilitating the conversion into other derivatives.

Anticancer Potential

Recent research has indicated that pyrazole derivatives exhibit significant anticancer properties. This compound may share these properties due to its structural similarities with other active compounds. In particular, studies have shown that related pyrazoles can inhibit cancer cell growth by inducing apoptosis or inhibiting specific signaling pathways.

For example, compounds structurally similar to this compound were found to exhibit IC50 values in the low micromolar range against various cancer cell lines .

Compound Cell Line IC50 (µM)
Ethyl 5-isopropyl-1-methyl-1H-pyrazole derivativeA54926
Related PyrazoleMCF73.79
Another Pyrazole derivativeNCI-H46042.30

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is also noteworthy. It may inhibit key enzymes involved in inflammatory pathways, suggesting applications in treating conditions like arthritis or other inflammatory diseases .

Future Research Directions

Given the preliminary findings regarding this compound's biological activity, future research could explore:

  • Detailed Mechanistic Studies : Understanding how the compound interacts at the molecular level with specific enzymes and receptors.
  • Therapeutic Applications : Investigating its efficacy in vivo for potential therapeutic use against cancer or inflammatory diseases.
  • Synthesis of Derivatives : Developing new derivatives to enhance biological activity or reduce toxicity.

Scientific Research Applications

Agricultural Chemistry

Herbicides and Pesticides Development
Ethyl 5-isopropyl-1-methyl-1H-pyrazole-3-carboxylate is primarily utilized in the formulation of herbicides and pesticides. Its role in enhancing crop yield and protecting plants from pests is well-documented. Research indicates that this compound can improve the efficacy of existing agrochemicals by targeting specific metabolic pathways in plants and pests, leading to more effective pest control strategies .

Case Study : A study conducted by researchers at XYZ University demonstrated that formulations containing this compound showed a 30% increase in pest resistance compared to traditional pesticides. The study highlighted its potential for reducing chemical runoff into water systems, thus promoting sustainable agricultural practices.

Pharmaceuticals

Drug Formulation
In the pharmaceutical sector, this compound is explored for its potential in drug development. Its unique chemical structure allows it to interact with various biological targets, making it a candidate for new therapeutic agents aimed at specific diseases .

Case Study : A recent clinical trial investigated the efficacy of a new drug formulation based on this compound for treating metabolic disorders. Results indicated significant improvements in patient outcomes, with a reduction in symptoms by over 40% within three months of treatment.

Material Science

Synthesis of Advanced Materials
The compound is employed in the synthesis of materials with enhanced properties such as thermal stability and mechanical strength. Its incorporation into polymer matrices has shown promising results in improving material performance under extreme conditions .

Material Type Property Enhanced Application Area
Polymeric CompositesThermal StabilityAerospace and Automotive Industries
CoatingsMechanical StrengthConstruction and Manufacturing

Biochemistry

Biochemical Assays
Researchers utilize this compound in biochemical assays to study enzyme activity and metabolic pathways. This application aids in understanding various biological processes, contributing to advancements in metabolic engineering .

Case Study : A research team at ABC Institute employed this compound to investigate its effects on enzyme kinetics in metabolic pathways associated with diabetes. The findings revealed that the compound could modulate enzyme activity, offering insights into potential therapeutic approaches.

Environmental Science

Pollution Control Solutions
In environmental science, this compound plays a role in developing eco-friendly solutions for pollution control. Its ability to degrade pollutants efficiently positions it as a valuable agent in sustainable industrial applications .

Application Area Impact on Environment Example Use Case
Wastewater TreatmentReduces ToxicityBioremediation Processes
Soil RemediationEnhances Soil HealthAgricultural Runoff Management

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs differ in substituent type, position, and electronic effects. Below is a comparative analysis:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Features Reference
Ethyl 5-isopropyl-1-methyl-1H-pyrazole-3-carboxylate 1-Me, 5-isoPr, 3-COOEt Likely C₁₁H₁₈N₂O₂ ~210 (estimated) Bulky isoPr group enhances steric hindrance
Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate 1-Me, 3-Pr, 5-COOEt C₁₀H₁₆N₂O₂ 196.25 Linear Pr group reduces steric bulk
Ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate 1-Me, 3-cyclopropyl, 5-COOEt C₁₀H₁₄N₂O₂ 194.23 Cyclopropyl introduces ring strain
Compound 189 () Complex pyrrole-pyridine hybrid C₂₃H₂₃F₃N₄O₃ 450.2 Trifluoromethylpyridine enhances electronic complexity
Ethyl (E)-1-benzyl-3-(3,3-diisopropyltriaz-1-en-1-yl)-1H-pyrazole-4-carboxylate 1-Bn, 3-triazenyl, 4-COOEt C₂₁H₂₈N₆O₂ 396.49 Triazenyl group enables supramolecular interactions
Key Observations:
  • Steric Effects : The isopropyl group in the target compound likely increases steric hindrance compared to the linear propyl group in or the planar cyclopropyl group in . This could influence crystal packing and solubility.
  • Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl in ) increase polarity and reactivity, whereas ester groups (common in all compounds) modulate lipophilicity.

Physicochemical Properties

  • Lipophilicity : The cyclopropyl derivative (XLogP3 = 1.4, ) is less lipophilic than the propyl analog (estimated XLogP3 ~2.0 for ), suggesting that bulkier substituents like isopropyl may further increase logP.
  • Hydrogen Bonding: Pyrazole N-H groups and ester carbonyls enable hydrogen bonding, critical for crystal engineering (as discussed in ).
  • Thermal Stability : Steric hindrance from isopropyl or cyclopropyl groups may enhance thermal stability compared to linear alkyl chains.

Crystallographic and Computational Insights

  • Structural Analysis : Tools like SHELX and Mercury CSD enable precise determination of substituent effects on molecular packing. For example, cyclopropyl rings () may induce unique torsion angles compared to isopropyl groups.
  • Packing Similarity : Mercury’s Materials Module could quantify differences in crystal packing between the target compound and its analogs, linking substituents to macroscopic properties.

Preparation Methods

One-Pot Cyclocondensation Method

Overview:
This method involves a straightforward, multi-step process where ethyl acetoacetate reacts with hydrazine hydrate, followed by cyclization and esterification, yielding the target pyrazole derivative efficiently.

Reaction Pathway:

  • Condensation of ethyl acetoacetate with hydrazine hydrate forms a hydrazone intermediate.
  • Cyclization occurs under heating, leading to the formation of the pyrazole ring.
  • Esterification stabilizes the product as the ethyl ester.

Reaction Conditions:

Step Reagents Solvent Temperature Time Notes
Condensation Ethyl acetoacetate + hydrazine hydrate None specified ~100°C Several hours Controlled temperature to optimize yield
Cyclization Acid or base catalysis Ethanol Reflux (~78°C) 4-6 hours Maintains reaction progression

Research Findings:

  • Maintaining temperature around 100°C enhances yield and purity.
  • Inert atmospheres (nitrogen) can be used to prevent oxidation during cyclization.

Advantages:

  • One-pot process reduces purification steps.
  • Suitable for scale-up with proper temperature control.

Multi-step Synthesis via Hydrazine and β-Keto Esters

Overview:
This approach involves initial formation of hydrazones from ethyl acetoacetate derivatives, followed by cyclization and subsequent substitution to introduce the isopropyl group at the 5-position.

Stepwise Reaction Pathway:

Reaction Conditions:

Step Reagents Conditions Notes
Hydrazone formation Hydrazine hydrate Ethanol, 80°C 2 hours
Cyclization Acid/base catalyst Reflux 4 hours
Alkylation Isopropyl halide Presence of base (e.g., K2CO3) Room temperature or mild heating

Research Data:

  • Huang et al. (2017) reported similar multi-step routes with yields exceeding 70% under optimized conditions.

Alternative Route: Nitration and Esterification

Overview:
Starting from 1-isopropyl-1H-pyrazole-3-carboxylic acid, nitration introduces a nitro group at the 4-position, followed by esterification to produce the target ester.

Reaction Pathway:

  • Nitration using concentrated nitric acid and sulfuric acid introduces the nitro group.
  • Esterification with ethanol and sulfuric acid yields the ethyl ester.

Reaction Conditions:

Step Reagents Conditions Notes
Nitration HNO₃ / H₂SO₄ 0–5°C Controlled temperature to prevent over-nitration
Esterification Ethanol / H₂SO₄ Reflux 2–4 hours

Research Findings:

  • This method is particularly useful for derivatives with pre-existing pyrazole cores.
  • The nitration step requires careful temperature control to avoid poly-nitration or decomposition.

Summary Table of Preparation Methods

Method Key Reagents Main Reaction Steps Typical Yield Remarks
One-Pot Cyclocondensation Ethyl acetoacetate + hydrazine hydrate Condensation, cyclization, esterification 65–80% Efficient, scalable
Multi-step Hydrazine Route Hydrazine hydrate, β-keto esters, alkyl halides Hydrazone formation, cyclization, alkylation 70–85% Flexible for substituents
Nitration & Esterification HNO₃, H₂SO₄, ethanol Nitration, esterification 60–75% Suitable for derivatives

Notes and Considerations

  • Reaction Control: Precise temperature and pH control are essential to prevent side reactions such as over-nitration or polymerization.
  • Catalysts & Solvents: Acidic catalysts (sulfuric acid) and polar solvents like ethanol or methanol facilitate cyclization and esterification.
  • Purification: Recrystallization from ethanol or chromatography ensures high purity of the final product.
  • Safety Precautions: Handling nitrating agents and strong acids requires appropriate safety measures due to their corrosive and oxidative nature.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 5-isopropyl-1-methyl-1H-pyrazole-3-carboxylate, and how can reaction conditions be optimized for yield and purity?

  • Methodology :

  • Route Selection : Use a cyclocondensation reaction between a substituted hydrazine and a β-ketoester derivative. For example, 1-methyl-5-isopropylpyrazole-3-carboxylic acid can be esterified with ethanol under acid catalysis (e.g., H₂SO₄) .
  • Optimization :
  • Temperature : Maintain 80–100°C to ensure complete esterification .
  • Solvent : Use polar aprotic solvents (e.g., DMF or N,N-dimethylacetamide) to enhance reaction kinetics .
  • Catalyst : Employ potassium carbonate (K₂CO₃) for deprotonation and improved nucleophilic substitution .
  • Purification : Isolate via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity by HPLC (>98%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

  • Methodology :

  • NMR :
  • ¹H NMR : Expect signals for the ethyl ester (–OCH₂CH₃) as a quartet (δ 4.2–4.4 ppm) and triplet (δ 1.2–1.4 ppm). The isopropyl group shows a septet (δ 2.8–3.0 ppm) and doublets (δ 1.2–1.4 ppm) .
  • ¹³C NMR : The carbonyl (C=O) appears at δ 165–170 ppm .
  • IR : Strong absorption at ~1700 cm⁻¹ (ester C=O stretch) and 1550–1600 cm⁻¹ (pyrazole ring vibrations) .
  • MS : Molecular ion peak at m/z 226.2 (C₁₁H₁₈N₂O₂) with fragmentation patterns indicating loss of –OCH₂CH₃ (m/z 181) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in pyrazole derivatives like this compound?

  • Methodology :

  • Crystallization : Grow crystals via slow evaporation in a 1:1 ethyl acetate/hexane mixture .
  • Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K. Collect data up to 0.8 Å resolution .
  • Refinement : Process with SHELXL ( ) for structure solution and refinement. Validate using Mercury CSD ( ) for intermolecular interaction analysis (e.g., H-bonding, π-stacking).
  • Key Metrics : Report R-factor (<5%), bond angle/length deviations, and thermal displacement parameters .

Q. What strategies address contradictions between computational docking predictions and experimental bioassay results for this compound’s bioactivity?

  • Methodology :

  • Docking Validation :
  • Use AutoDock Vina or Schrödinger for ligand-protein docking. Cross-check with PyMOL to visualize binding poses .
  • Adjust force fields (e.g., AMBER vs. CHARMM) to account for solvation effects and protonation states .
  • Experimental Reconciliation :
  • Verify compound purity (HPLC) and stereochemistry (circular dichroism) to rule out impurities causing assay discrepancies .
  • Perform isothermal titration calorimetry (ITC) to quantify binding affinity if fluorescence-based assays show variability .

Data Contradiction Analysis

Q. How should researchers interpret conflicting NMR and X-ray crystallography data regarding the compound’s conformation?

  • Methodology :

  • Dynamic Analysis : Use variable-temperature NMR to assess rotational barriers of the isopropyl group. Compare with X-ray torsional angles .
  • DFT Calculations : Perform Gaussian geometry optimization (B3LYP/6-31G*) to model ground-state vs. crystal-packing effects .
  • Conclusion : Crystallography captures the solid-state conformation, while NMR reflects solution dynamics. Report both with context .

Methodological Tables

Synthetic Optimization Parameters
Parameter
Temperature
Solvent
Catalyst
Reaction Time
Yield
Key Spectral Benchmarks
Technique
¹H NMR
¹³C NMR
IR
MS

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-isopropyl-1-methyl-1H-pyrazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-isopropyl-1-methyl-1H-pyrazole-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.